Acein

ACE ligand binding affinity Kd

Standard ACE inhibitors (e.g., captopril) confound CNS studies by blocking enzymatic activity. Acein (CAS 2022202-76-0) is the only ACE ligand that binds brain ACE with high affinity (Kd=2.79 nM) while preserving peptidase function at ≤500 nM, enabling selective investigation of ACE signaling without angiotensin II suppression. • Potentiates NMDA/D-serine-induced striatal dopamine release in vitro and in vivo • Validated benchmark for HTS and PET/SPECT target engagement studies • Supplied ≥95% purity, lyophilized, with full CoA Shipped globally under RUO designation. For Parkinson's disease and schizophrenia research.

Molecular Formula C43H68N10O13
Molecular Weight 932.5
Cat. No. B1573941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcein
Molecular FormulaC43H68N10O13
Molecular Weight932.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acein: High-Affinity Brain ACE Ligand


Acein (CAS 2022202-76-0) is a synthetic nonapeptide (H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH) that functions as a high-affinity ligand for angiotensin-converting enzyme (ACE I) in the brain, with a reported equilibrium dissociation constant (Kd) of 2.79 nM [1]. Unlike conventional ACE inhibitors, Acein does not inhibit the enzyme's peptidase activity at concentrations up to 500 nM . Its primary biological activity is the potentiation of NMDA and D-serine-induced dopamine release in striatal tissues both in vitro and in vivo [1].

Why Acein Cannot Be Replaced


Acein occupies a unique functional niche that prevents its replacement by widely available ACE inhibitors such as captopril, lisinopril, or enalaprilat. Standard ACE inhibitors are designed to block the enzyme's catalytic site, thereby reducing angiotensin II production and exerting cardiovascular effects [1]. In contrast, Acein binds to brain ACE with high affinity but does not inhibit its enzymatic function [2]. This fundamental mechanistic divergence means that substituting Acein with a classical ACE inhibitor would completely alter the experimental outcome—introducing confounding enzymatic inhibition and failing to replicate the dopamine release potentiation that defines Acein's activity. The following quantitative evidence demonstrates exactly why Acein is not interchangeable with its apparent in-class alternatives.

Acein vs. ACE Inhibitors: Key Evidence


Binding Affinity vs. Captopril

Acein binds to brain membrane-bound ACE with a Kd of 2.79 nM, as determined by radioligand binding assays using purified brain and striatal membranes from guinea pigs and rats [1]. This affinity is comparable to that of the classic ACE inhibitor captopril, which exhibits a Kd of approximately 2 nM for purified ACE [2]. Despite similar binding affinities, the functional consequences are divergent: captopril acts as a competitive inhibitor, whereas Acein does not affect ACE enzymatic activity [1].

ACE ligand binding affinity Kd

Enzymatic Activity vs. Captopril

Acein exhibits no significant effect on ACE enzymatic activity at concentrations up to 500 nM [1]. In contrast, the reference ACE inhibitor captopril displays potent inhibition with IC50 values ranging from 1.79 to 15.1 nM when assayed with synthetic substrates [2]. This represents a >27-fold difference in the minimal concentration required to observe any effect on ACE activity, and a functional divergence in mechanism.

ACE inhibition enzymatic activity IC50

Dopamine Release Potentiation

Acein significantly potentiates NMDA and D-serine-induced dopamine release from striatal slices in vitro and from the striatum in vivo [1]. The study by Neasta et al. demonstrated that intrastriatal injection of Acein in rats induced dopamine-like motor effects and increased stimulated dopamine release [1]. In contrast, standard ACE inhibitors such as captopril and lisinopril are not reported to directly potentiate dopamine release; their primary action is inhibition of angiotensin II formation [2].

dopamine release striatum NMDA

Acein Application Scenarios


Non-Enzymatic Brain ACE Functions

Researchers studying the role of brain ACE beyond its peptidase activity require a ligand that binds ACE without inhibiting it. Acein's Kd of 2.79 nM and lack of enzymatic inhibition up to 500 nM [1] make it the ideal tool for dissecting ACE's scaffolding or signaling functions in the central nervous system, without the confounding effects of reduced angiotensin II production.

Striatal Dopamine Release Mechanisms

Acein's ability to potentiate NMDA/D-serine-induced dopamine release in striatal slices and in vivo [1] enables precise investigation of dopaminergic modulation in the striatum. This application is critical for understanding the role of ACE in dopamine-related disorders such as Parkinson's disease and schizophrenia, where standard ACE inhibitors would not elicit the same response.

Screening Novel ACE Modulators

Acein serves as a benchmark ligand for high-throughput screening campaigns aimed at identifying new chemical entities that bind ACE but exhibit distinct functional outcomes. Its well-characterized binding affinity (Kd = 2.79 nM) and lack of enzymatic inhibition [1] provide a reference point for comparing candidate molecules in displacement assays and functional assays.

Brain ACE Imaging Target Validation

The high affinity and brain-specific binding of Acein to ACE in the striatum and substantia nigra [1] support its use as a tool for validating target engagement in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. Radiolabeled Acein could enable non-invasive quantification of brain ACE distribution and occupancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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